BPKDi
BPKDi
BPKDi is an inhibitor of protein kinase D (PKD; IC50s = 1, 9, and 1 nM for PKD1, PKD2, and PKD3, respectively). It is selective for PKD over PKCδ and PKCε, as well as over a panel of additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members, at 1 µM. It inhibits phenylephrine-induced phosphorylation and nuclear export of histone deacetylase 4 (HDAC4) and HDAC5 in, as well reduces phenylephrine-induced hypertrophy of, isolated neonatal rat ventricular myocytes when used at a concentration of 1 µM.
BPKDi is a potent and selective PKD (protein kinase D) inhibitor.
BPKDi is a potent and selective PKD (protein kinase D) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1201673-28-0
VCID:
VC0521912
InChI:
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
SMILES:
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
Molecular Formula:
C21H28N6O
Molecular Weight:
380.49
BPKDi
CAS No.: 1201673-28-0
Cat. No.: VC0521912
Molecular Formula: C21H28N6O
Molecular Weight: 380.49
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BPKDi is an inhibitor of protein kinase D (PKD; IC50s = 1, 9, and 1 nM for PKD1, PKD2, and PKD3, respectively). It is selective for PKD over PKCδ and PKCε, as well as over a panel of additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members, at 1 µM. It inhibits phenylephrine-induced phosphorylation and nuclear export of histone deacetylase 4 (HDAC4) and HDAC5 in, as well reduces phenylephrine-induced hypertrophy of, isolated neonatal rat ventricular myocytes when used at a concentration of 1 µM. BPKDi is a potent and selective PKD (protein kinase D) inhibitor. |
|---|---|
| CAS No. | 1201673-28-0 |
| Molecular Formula | C21H28N6O |
| Molecular Weight | 380.49 |
| IUPAC Name | 2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
| Standard InChI Key | XNWDRALEEPGBHB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
| Appearance | Solid powder |
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